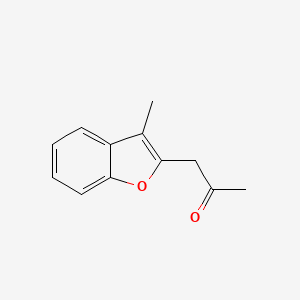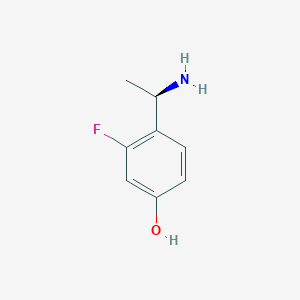
(R)-4-(1-Aminoethyl)-3-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-Aminoethyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. Its structure consists of a phenol ring substituted with a fluorine atom and an aminoethyl group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)-3-fluorophenol typically involves the use of a biocatalyst such as omega-transaminase. The process includes uniformly stirring an amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution. The substrate, 5-fluoro-2-hydroxyacetophenone, is then added, and the mixture is heated in a vacuum system to 25-35°C. Post-treatment and purification involve simple acid-alkali extraction, concentration, and poor solvent addition crystallization .
Industrial Production Methods
Industrial production methods for ®-4-(1-Aminoethyl)-3-fluorophenol are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of biocatalysts ensures high chiral purity and yield, making the process efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-Aminoethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.
Major Products
Aplicaciones Científicas De Investigación
®-4-(1-Aminoethyl)-3-fluorophenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. For example, it inhibits GSK-3β, an enzyme involved in regulating various cellular processes, including glycogen synthesis, cell survival, and neuroprotection. This inhibition leads to potential therapeutic benefits in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with different substitution patterns on the phenol ring.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
®-4-(1-Aminoethyl)-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit GSK-3β sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
OBKMDRKVZXRMBQ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=C(C=C1)O)F)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


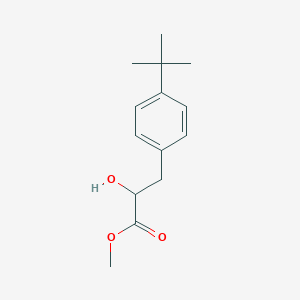


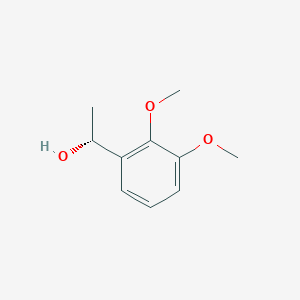
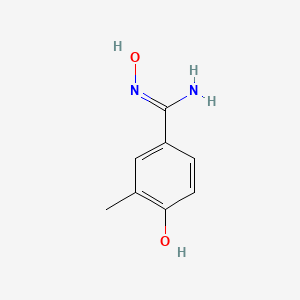
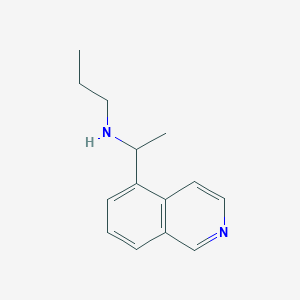
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)
![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)
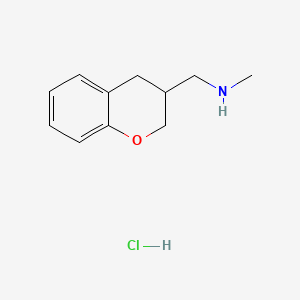
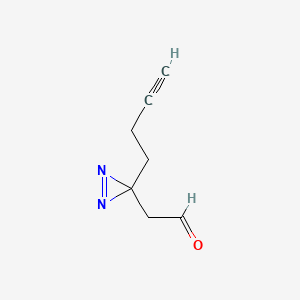

![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
